molecular formula C13H25NO3 B11969752 Ethyl 2-butyl-2-carbamoylhexanoate CAS No. 92671-73-3

Ethyl 2-butyl-2-carbamoylhexanoate

Cat. No.: B11969752
CAS No.: 92671-73-3
M. Wt: 243.34 g/mol
InChI Key: FMILPAHYEMMAEG-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-2-carbamoylhexanoate is an organic compound with the molecular formula C13H25NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-butyl-2-carbamoylhexanoate typically involves the esterification of 2-butyl-2-carbamoylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-butyl-2-carbamoylhexanoic acid+ethanolethyl 2-butyl-2-carbamoylhexanoate+water\text{2-butyl-2-carbamoylhexanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-butyl-2-carbamoylhexanoic acid+ethanol→ethyl 2-butyl-2-carbamoylhexanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-2-carbamoylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-butyl-2-carbamoylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-butyl-2-carbamoylhexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include nucleophilic acyl substitution and ester hydrolysis, which are common for ester compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a carbamoyl group and a long alkyl chain makes it versatile for various chemical transformations and applications .

Properties

IUPAC Name

ethyl 2-butyl-2-carbamoylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-4-7-9-13(11(14)15,10-8-5-2)12(16)17-6-3/h4-10H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMILPAHYEMMAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304566
Record name ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92671-73-3
Record name NSC166297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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